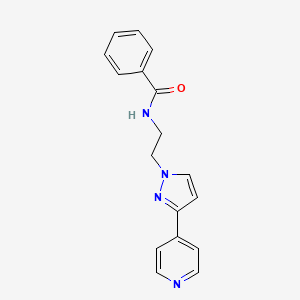

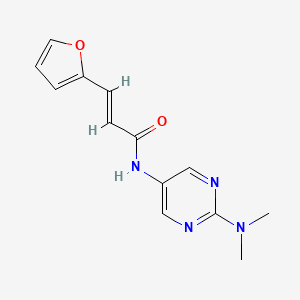

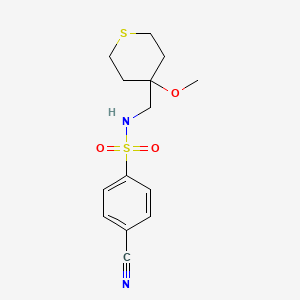

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide (shortened to 4-chloro-2-methylphenoxyacetyl-4-methoxyphenylthiosemicarbazide or CMMPT) is a small molecule used in various scientific research applications. It is a thiosemicarbazide derivative, which is a type of organic compound containing a thiosemicarbazide group. CMMPT is a relatively new compound, having been developed in the early 2000s. It has already been used in a variety of research applications, including as an inhibitor of enzymes, a reagent for organic synthesis, and as a fluorescent probe for imaging.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Versatile Molecule for Synthesis of Biological Compounds : Thiosemicarbazide derivatives show potential in synthesizing thiadiazoles and imidazolinones with multiple biological activities, including antimicrobial and anticancer properties (Hirpara, Parikh, Merja, & Parekh, 2003).

DNA Intercalation and Anticancer Potential : Derivatives like 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide have shown potential in intercalating with DNA, leading to anticancer activities, especially against gastric cancer cells (Pitucha et al., 2020).

Lipase and α-Glucosidase Inhibition : Some thiosemicarbazide derivatives exhibit significant inhibition of lipase and α-glucosidase, suggesting potential applications in treating metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Chemical Properties and Synthesis Techniques

Synthesis of Oxadiazole Derivatives : The synthesis process of various oxadiazole derivatives starting from similar thiosemicarbazides has been studied, showing potential for analgesic and anti-inflammatory activities (Dewangan et al., 2015).

Formation of Thiosemicarbazide Derivatives : The formation of thiosemicarbazide derivatives from reactions involving acetophenone, salicylaldehyde, and benzophenone has been characterized, suggesting varied geometries and potential pharmaceutical applications (El-Shazly et al., 2006).

Potential for Metal Complex Formation : Thiosemicarbazides can form complexes with various metals like copper, cobalt, zinc, and mercury, indicating potential applications in bioinorganic chemistry (Barsoum et al., 1985).

Microwave-Irradiated Synthesis : The use of microwave irradiation in the synthesis of thiosemicarbazide derivatives has been explored, offering a more efficient synthesis technique (Zhang, Li, & Wang, 2002).

Propiedades

IUPAC Name |

1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S/c1-11-9-12(18)3-8-15(11)24-10-16(22)20-21-17(25)19-13-4-6-14(23-2)7-5-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUKQBKACPLIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2450363.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)

![ethyl 2-amino-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2450375.png)

![1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2450376.png)

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)

![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)